2(1H)-Pyridinethione, 4-methyl-5-nitro-
Description
Evolution of Pyridinethione Research
Research into pyridinethiones has a rich history, with early work focusing on their fundamental synthesis and reactivity. The synthesis of 2-mercaptopyridine, a tautomer of 2(1H)-pyridinethione, was first reported in 1931. wikipedia.orgwikipedia.org Since then, the field has expanded significantly, driven by the discovery of the biological activities of pyridinethione derivatives. A notable example is zinc pyrithione, a coordination complex of pyrithione, which has been utilized for its antifungal and antimicrobial properties in applications ranging from anti-dandruff shampoos to anti-fouling paints. wikipedia.orgnih.gov The ongoing exploration of pyridinethione chemistry is fueled by the quest for novel therapeutic agents and functional materials. nih.govchemscene.com
Significance of Methyl and Nitro Substituents in Pyridine (B92270) Scaffolds
The functionalization of the pyridine scaffold with substituents like methyl and nitro groups can profoundly influence the molecule's physicochemical properties and biological activity.
The methyl group , being an electron-donating group, can impact the electron density of the pyridine ring, thereby modulating its reactivity and interaction with biological targets. Its presence can also enhance lipophilicity, which is a critical parameter in drug design, affecting absorption and distribution.
The nitro group , in contrast, is a strong electron-withdrawing group. Its incorporation into a pyridine ring significantly alters the electronic landscape of the molecule. This electronic modification can be exploited in various chemical transformations and can be crucial for the biological mechanism of action. For instance, the reduction of a nitro group to an amine is a key metabolic pathway that can lead to the formation of reactive species. nih.gov In the context of medicinal chemistry, nitro-containing heterocyclic compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anticancer agents. derpharmachemica.com
The strategic placement of these substituents on the pyridine ring allows for the fine-tuning of the molecule's properties, a concept central to modern drug discovery and materials science.
Research Trajectories in the Context of 2(1H)-Pyridinethione, 4-methyl-5-nitro-
While specific research on 2(1H)-Pyridinethione, 4-methyl-5-nitro- is not extensively documented in publicly available literature, its structure suggests several potential research avenues based on the known chemistry of related compounds.
Synthesis and Reactivity Studies: A primary research trajectory would involve the development of efficient and regioselective synthetic routes to 2(1H)-Pyridinethione, 4-methyl-5-nitro-. This could potentially be achieved through the thionation of the corresponding 4-methyl-5-nitro-2(1H)-pyridone or by nucleophilic substitution of a suitable leaving group on a pre-functionalized pyridine ring. Subsequent studies would likely explore the reactivity of the thione group and the influence of the methyl and nitro substituents on the molecule's chemical behavior.
Medicinal Chemistry Applications: Given the diverse biological activities of pyridinethiones and nitroaromatic compounds, a significant research focus would be the evaluation of 2(1H)-Pyridinethione, 4-methyl-5-nitro- and its derivatives for potential therapeutic properties. Areas of interest could include:
Antimicrobial and Antifungal Activity: Building upon the known properties of zinc pyrithione, this compound could be screened for activity against various bacterial and fungal strains. wikipedia.orgnih.gov
Enzyme Inhibition: The structural motifs present in the molecule suggest its potential as an inhibitor for various enzymes, a key strategy in drug development. chemimpex.com
Antiviral Research: Pyridinone derivatives have been investigated as inhibitors of viral enzymes like HIV reverse transcriptase, suggesting a possible avenue for this compound. nih.gov
Materials Science: The coordination chemistry of the pyridinethione ligand could be explored to synthesize novel metal complexes. The electronic properties imparted by the nitro group might lead to materials with interesting photophysical or electronic characteristics.
Data Tables
Table 1: Properties of Related Pyridine and Pyridinethione Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Pyrithione | C₅H₅NOS | 127.17 | Exists in thione and thiol tautomeric forms; used to prepare zinc pyrithione. wikipedia.orgnih.gov |
| 2-Mercaptopyridine | C₅H₅NS | 111.16 | Tautomer of 2(1H)-pyridinethione; used as an acylating agent. wikipedia.org |
| 2(1H)-Pyridinone, 1-methyl-5-nitro- | C₆H₆N₂O₃ | 154.12 | A substituted pyridinone. chemsrc.com |
| 2-Chloro-5-methyl-4-nitropyridine 1-oxide | C₆H₅ClN₂O₃ | 188.57 | An intermediate in the synthesis of other pyridine derivatives. google.com |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-nitro-1H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-4-2-6(11)7-3-5(4)8(9)10/h2-3H,1H3,(H,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUROIWGRJGQLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 1h Pyridinethione, 4 Methyl 5 Nitro and Its Derivatives
De Novo Synthesis Strategies for the 2(1H)-Pyridinethione Core with 4-methyl-5-nitro- Substitution
Constructing the 4-methyl-5-nitro-substituted 2(1H)-pyridinethione ring system from the ground up offers a powerful approach to ensure the correct placement of the desired substituents. These methods typically involve the formation of a 2-pyridone intermediate, which is subsequently converted to the target pyridinethione.
Cyclocondensation and Annulation Reactions
Cyclocondensation reactions are a classical and effective method for the formation of pyridone rings. The Guareschi-Thorpe condensation, for instance, involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to yield a substituted 2-pyridone. wikipedia.org For the synthesis of a 4-methyl-5-nitro-2-pyridone precursor, a plausible pathway would involve the condensation of cyanoacetamide with a suitably substituted β-ketoester, such as 2-nitro-3-methylacetoacetate, in the presence of a base. The initial cyclization would form a cyanopyridone, which can then be further manipulated to achieve the target structure.
Another approach involves the [4+2] annulation of in situ generated azadienes with active methylene (B1212753) compounds, which has been shown to be a versatile method for creating a variety of 2-pyridone structures. organic-chemistry.org By carefully selecting the starting N-propargylamine and the active methylene compound bearing a nitro group, it is conceivable to construct the desired 4-methyl-5-nitro-2-pyridone core.
Once the 4-methyl-5-nitro-2(1H)-pyridone intermediate is obtained, the final step is the thiation to yield the corresponding 2(1H)-pyridinethione. This transformation can be achieved using various thionating agents. Lawesson's reagent is commonly employed for this purpose, as is phosphorus pentasulfide. A milder and often more straightforward method involves the reaction of the pyridone with thiourea, which has been successfully used in the thiation of related heterocyclic systems like quinolinones.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and saving time. The Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that can be adapted to produce precursors for the target molecule. wikipedia.orgorganic-chemistry.org
More specifically, a four-component reaction has been developed for the synthesis of unsymmetrical 4-methyl-substituted 5-nitro-1,4-dihydropyridines. bohrium.commagritek.comresearchgate.net This reaction utilizes a nitro-ketone (such as nitroacetone), an acetaldehyde (B116499) equivalent (like acetaldehyde diethyl acetal), a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an acidic medium. bohrium.commdpi.com The use of acetaldehyde diethyl acetal (B89532) provides a more controlled release of acetaldehyde, which is crucial for the selective formation of the unsymmetrical product. mdpi.com The resulting 5-nitro-1,4-dihydropyridine can then be oxidized to the corresponding 5-nitropyridine using an oxidizing agent like sodium nitrite (B80452) in acetic acid or chromium (VI) oxide. bohrium.commdpi.com If a 2-alkoxypyridine is formed through this route, subsequent hydrolysis and thiation would lead to the desired 2(1H)-pyridinethione, 4-methyl-5-nitro-.
A general scheme for this MCR approach is presented below:
| Reactant A | Reactant B | Reactant C | Reactant D | Product (after oxidation) |
| Nitroacetone | Acetaldehyde diethyl acetal | β-Dicarbonyl compound | Ammonium acetate | Substituted 4-methyl-5-nitropyridine |
This MCR approach offers a convergent and efficient route to the core structure of the target molecule, with the potential for generating a library of related compounds by varying the starting materials.
Regioselective Functionalization of Pyridinethione Scaffolds to Install Methyl and Nitro Groups
An alternative to de novo synthesis is the functionalization of a pre-existing pyridinethione or pyridone scaffold. This approach relies on the ability to control the regioselectivity of electrophilic or nucleophilic reactions to introduce the methyl and nitro groups at the desired C4 and C5 positions, respectively.
Electrophilic Nitration and Alkylation
The introduction of a nitro group onto a pre-formed 4-methyl-2(1H)-pyridinethione can be achieved through electrophilic nitration. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the substituents on the pyridine (B92270) ring are crucial for the outcome of the reaction. The thione/hydroxyl group at C2 and the methyl group at C4 are both activating and ortho-, para-directing. In the case of 6-hydroxy-2(1H)-pyridone, nitration occurs selectively at the 3-position. rsc.org By analogy, in a 4-methyl-2(1H)-pyridinethione, the electron-donating nature of the methyl group and the sulfur-containing group would direct the incoming electrophile. The position of nitration would depend on the interplay of these directing effects and the reaction conditions.
The directing effect of a methyl group generally steers incoming electrophiles to the ortho and para positions, while a nitro group directs to the meta position. chemguide.co.uk Therefore, starting with 4-methyl-2(1H)-pyridinethione, the nitration is expected to occur at either the 3- or 5-position. The precise outcome would likely be a mixture of isomers, requiring separation.
Nucleophilic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) provides another avenue for introducing the nitro group. This strategy would typically start with a pyridinethione ring that has a good leaving group, such as a halogen, at the 5-position. For instance, a 5-halo-4-methyl-2(1H)-pyridinethione could be reacted with a nitrite salt, such as sodium nitrite, in a polar aprotic solvent to displace the halide and install the nitro group. The success of this reaction is contingent on the activation of the ring towards nucleophilic attack, which is facilitated by the electron-withdrawing nature of the pyridinethione core.
A patent for the synthesis of a related compound, 4-amino-5-methyl-1H-pyridin-2(1H)-one, starts from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. google.com This highlights a synthetic route where the nitro and methyl groups are in the desired positions on a pyridine ring, which is then converted to the pyridone. A similar strategy could be envisioned where a 2-chloro-4-methyl-5-nitropyridine (B1210972) is first synthesized and then converted to the target pyridinethione by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea.
Derivatization and Analog Synthesis of 2(1H)-Pyridinethione, 4-methyl-5-nitro-
The 2(1H)-pyridinethione, 4-methyl-5-nitro- molecule is a versatile platform for the synthesis of a wide array of derivatives and analogs. The functional groups present—the pyridinethione moiety, the nitro group, and the methyl group—all offer handles for further chemical transformations.
The pyridinethione unit can exist in tautomeric equilibrium with its thiol form, 2-mercapto-4-methyl-5-nitropyridine. This allows for reactions at the sulfur atom, such as S-alkylation, S-acylation, and the formation of disulfides. For example, reaction with alkyl halides in the presence of a base would yield the corresponding 2-(alkylthio)pyridines.
The nitro group is a particularly useful functional group for derivatization. It can be reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), tin(II) chloride, or sodium dithionite (B78146). The resulting 5-amino-4-methyl-2(1H)-pyridinethione is a key intermediate for the synthesis of fused heterocyclic systems, such as thiazolo[5,4-b]pyridines, or for the introduction of new substituents via diazotization-displacement reactions.
The methyl group can also be functionalized, for instance, through radical halogenation to introduce a handle for further substitution, although this might require careful control of reaction conditions to avoid side reactions on the sensitive heterocyclic core.
Below is a table summarizing potential derivatization reactions:
| Functional Group | Reaction Type | Reagents | Product Type |
| Pyridinethione (S-atom) | S-Alkylation | Alkyl halide, base | 2-(Alkylthio)pyridine |
| Pyridinethione (S-atom) | Oxidation | Oxidizing agent (e.g., H2O2) | Pyridine-2-sulfonic acid |
| Nitro group | Reduction | H2/Pd-C, SnCl2, Na2S2O4 | 5-Aminopyridine derivative |
| Methyl group | Radical Halogenation | N-Bromosuccinimide (NBS) | 4-(Bromomethyl)pyridine derivative |
These derivatization strategies significantly expand the chemical space accessible from 2(1H)-pyridinethione, 4-methyl-5-nitro-, enabling the synthesis of diverse molecular architectures for various applications.
Modifications at the Thione Moiety (S-Alkylation, S-Acylation)
The sulfur atom of the pyridinethione ring is a soft nucleophile, making it amenable to a variety of electrophilic substitution reactions, primarily S-alkylation and S-acylation. These modifications are fundamental in creating diverse molecular architectures with potential applications in various fields of chemical science.
S-Alkylation:
The S-alkylation of 2(1H)-pyridinethiones is a robust and widely employed transformation. This reaction typically proceeds via an SN2 mechanism, where the sulfur atom attacks an alkyl halide or another suitable alkylating agent. The reaction is generally carried out in the presence of a base to deprotonate the thione, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and sodium hydroxide. The choice of solvent is crucial and often depends on the solubility of the reactants and the reaction temperature, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being common choices.
While specific studies on the S-alkylation of 2(1H)-pyridinethione, 4-methyl-5-nitro- are not extensively documented, the reactivity is expected to be analogous to other substituted pyridinethiones. For instance, the reaction of a related 3-cyano-6-methyl-2(1H)-pyridinethione with various alkyl halides in the presence of a base readily affords the corresponding S-alkylated products.
Interactive Data Table: Examples of S-Alkylation of Pyridinethione Derivatives
| Substrate | Alkylating Agent | Base | Solvent | Product | Reference |
| 3-Cyano-6-methyl-2(1H)-pyridinethione | Methyl iodide | K₂CO₃ | DMF | 2-(Methylthio)-3-cyano-6-methylpyridine | N/A |
| 3-Cyano-6-methyl-2(1H)-pyridinethione | Ethyl bromide | NaH | THF | 2-(Ethylthio)-3-cyano-6-methylpyridine | N/A |
| 3-Cyano-6-methyl-2(1H)-pyridinethione | Benzyl chloride | NaOH | Ethanol (B145695) | 2-(Benzylthio)-3-cyano-6-methylpyridine | N/A |
Note: The data in this table is representative of typical S-alkylation reactions of pyridinethiones and is provided for illustrative purposes due to the limited direct data on 2(1H)-Pyridinethione, 4-methyl-5-nitro-.
S-Acylation:
S-acylation of the thione moiety introduces a thioester functionality, which can serve as a valuable synthetic intermediate. This transformation is typically achieved by reacting the pyridinethione with an acylating agent such as an acyl chloride or an acid anhydride. Similar to S-alkylation, a base is often employed to facilitate the reaction. The resulting S-acyl derivatives are generally more reactive than their S-alkyl counterparts and can be susceptible to hydrolysis.
A well-known application of S-acylation of a related compound, 2-pyridinethiol-1-oxide (the tautomer of pyrithione), involves its use as a precursor for the preparation of O-acyl thiohydroxamates, which are useful in radical reactions. chemicalbook.com The reaction of 2-pyridinethiol-1-oxide with an acyl chloride yields the corresponding S-acylated product. chemicalbook.com This reactivity highlights the potential for the S-acylation of 2(1H)-pyridinethione, 4-methyl-5-nitro-.
Interactive Data Table: Example of S-Acylation of a Pyridinethione-related Compound
| Substrate | Acylating Agent | Base | Solvent | Product | Reference |
| 2-Pyridinethiol-1-oxide | Benzoyl chloride | Pyridine | CH₂Cl₂ | S-(Benzoyl)oxypyridine-2-thione | chemicalbook.com |
Note: This example illustrates the general principle of S-acylation on a related heterocyclic thione.
Transformations of the Nitro Group (e.g., Reduction to Amino)
The aromatic nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably the amino group. The reduction of the nitro group on the 2(1H)-pyridinethione, 4-methyl-5-nitro- ring would yield 5-amino-4-methyl-2(1H)-pyridinethione, a valuable intermediate for further derivatization, such as diazotization followed by substitution or condensation reactions.
A wide range of reducing agents can be employed for the reduction of aromatic nitro compounds. mdpi.com The choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a widely used method on an industrial scale. mdpi.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are effective. mdpi.comnih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate. This method is often clean and high-yielding.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classical methods for nitro group reduction. semanticscholar.org Zinc (Zn) in acetic acid also provides a mild and effective reduction. nih.gov
Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst. Common hydrogen donors include hydrazine, ammonium formate, and cyclohexene, often used with Pd/C.
Other Reagents: Sodium dithionite (Na₂S₂O₄) and tin(II) chloride (SnCl₂) are also effective for the reduction of nitro groups and are often used for substrates sensitive to catalytic hydrogenation. mdpi.comnih.gov
A patent describes the hydrogenation of a related compound, 2-chloro-5-methyl-4-nitropyridine-N-oxide, to 2-chloro-5-methyl-4-pyridinamine using a platinum catalyst, demonstrating the feasibility of reducing a nitro group on a substituted pyridine ring.
Interactive Data Table: Common Reagents for Nitro Group Reduction
| Reagent System | Conditions | Comments | Reference(s) |
| H₂ / Pd/C | 1-4 atm H₂, RT, Ethanol | Generally high yield, can sometimes reduce other functional groups. | nih.gov |
| Fe / HCl | Reflux | Classical method, inexpensive. | semanticscholar.org |
| SnCl₂ / HCl | RT or gentle heating | Mild conditions, good for sensitive substrates. | nih.gov |
| Zn / Acetic Acid | RT or gentle heating | Mild conditions. | nih.gov |
| Na₂S₂O₄ | Aqueous solution | Useful for water-soluble compounds. | mdpi.com |
Functionalization of the Methyl Group
The methyl group at the C4 position of the pyridine ring, while generally less reactive than the thione and nitro groups, can also be functionalized to introduce further diversity into the molecular scaffold. The reactivity of the methyl group is often enhanced by the electronic effects of the other substituents on the ring.
One common strategy for the functionalization of methyl groups on pyridine rings is through the formation of the corresponding pyridine N-oxide. researchgate.net The N-oxide activates the methyl group towards various transformations. For instance, the methyl group of 3-methylpyridine-1-oxide can be involved in condensation reactions. orgsyn.org
Another approach involves the oxidation of the methyl group to a carboxylic acid. For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been oxidized to the corresponding carboxylic acid, which can then undergo further reactions like amidation. nih.gov This demonstrates that a methyl group on a nitropyridine ring can be selectively oxidized.
While direct examples for the functionalization of the methyl group on 2(1H)-pyridinethione, 4-methyl-5-nitro- are scarce in the literature, the principles derived from related pyridine chemistry suggest that transformations such as oxidation to a carboxylic acid or halogenation under radical conditions could be viable routes for derivatization.
Interactive Data Table: Potential Functionalization of the Methyl Group
| Reaction Type | Reagents/Conditions | Potential Product | Reference for Analogy |
| Oxidation | KMnO₄ or other strong oxidizing agents | 4-Carboxy-5-nitro-2(1H)-pyridinethione | nih.gov |
| Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 4-(Bromomethyl)-5-nitro-2(1H)-pyridinethione | General radical halogenation principles |
| Condensation (via N-oxide) | 1. N-Oxidation (e.g., m-CPBA) 2. Base, Aldehyde | 4-(2-Hydroxy-2-arylethyl)-5-nitro-2(1H)-pyridinethione | orgsyn.org |
Note: The reactions in this table are proposed based on established chemical principles and analogies to related compounds, highlighting potential synthetic pathways.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 1h Pyridinethione, 4 Methyl 5 Nitro
Tautomeric Equilibria in 2(1H)-Pyridinethione, 4-methyl-5-nitro- System
The 2(1H)-pyridinethione system is characterized by the existence of a dynamic equilibrium between two tautomeric forms: the thione (amide-like) and the thiol (enol-like) forms. This equilibrium is a critical determinant of the molecule's physical and chemical properties.
Thione-Thiol Tautomerism in Solution and Solid State
In the case of 2(1H)-pyridinethione and its derivatives, the tautomeric equilibrium is known to be highly sensitive to the surrounding environment. In the solid state, pyridinethiones predominantly exist in the thione form, a preference driven by the stability of intermolecular hydrogen bonds forming centrosymmetric dimers. acs.orgresearchgate.net X-ray crystallographic studies of related compounds consistently show the thione structure. researchgate.net
In solution, the position of the equilibrium is largely dictated by the polarity of the solvent. acs.org Polar solvents tend to favor the more polar thione tautomer, which possesses a larger dipole moment due to the charge separation in the thioamide resonance structure. acs.org Conversely, non-polar solvents can shift the equilibrium towards the less polar thiol form. Computational studies on the parent 2-pyridinethione indicate that while the thiol form may be slightly more stable in the gas phase, the thione form is thermodynamically favored in solution. acs.org
Table 1: General Tautomeric Preferences of 2-Pyridinethione Systems
| State/Solvent | Predominant Tautomer | Rationale |
| Solid State | Thione | Stabilization through intermolecular hydrogen bonding in dimers. |
| Polar Solvents (e.g., water, DMSO) | Thione | Favorable solvation of the more polar thione form. |
| Non-polar Solvents (e.g., hexane, toluene) | Thiol | Reduced stabilization of the polar thione form. |
Influence of Methyl and Nitro Substituents on Tautomeric Preferences
The electronic nature of the substituents on the pyridine (B92270) ring plays a crucial role in modulating the tautomeric equilibrium. The 4-methyl group, being an electron-donating group through an inductive effect, is expected to have a relatively minor impact on the tautomeric preference.
In contrast, the 5-nitro group, a potent electron-withdrawing group through both inductive and resonance effects, is anticipated to significantly favor the thione tautomer. The nitro group enhances the electron deficiency of the pyridine ring, which in turn stabilizes the thioamide resonance structure of the thione form. This stabilization outweighs the potential aromaticity of the thiol form. Therefore, for 2(1H)-pyridinethione, 4-methyl-5-nitro-, the thione form is expected to be the overwhelmingly dominant species in both the solid state and in most solvents.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 2(1H)-pyridinethione, 4-methyl-5-nitro- is characterized by distinct sites for nucleophilic and electrophilic attack, largely influenced by the electronic distribution within the molecule.
Reactions at the Sulfur Center
The sulfur atom in the thione form is a soft and highly nucleophilic center. It readily undergoes reactions with a variety of electrophiles.
Alkylation: The sulfur atom can be easily alkylated by alkyl halides to form S-alkyl derivatives, known as 2-(alkylthio)pyridines. This reaction typically proceeds under basic conditions to generate the thiolate anion, which is an even more potent nucleophile. nih.gov
Oxidation: The thione functionality can be oxidized to the corresponding disulfide under mild conditions. Further oxidation can lead to the formation of sulfonic acids.
Reactions at the Ring Nitrogen and Carbon Atoms
The reactivity of the ring atoms is heavily influenced by the substituents. The nitrogen atom, while possessing a lone pair of electrons, is significantly less basic and nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl-like group and the 5-nitro group. However, it can undergo reactions such as alkylation under certain conditions.
The pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the ring nitrogen and the 5-nitro group. Any electrophilic attack would be directed to the positions meta to the nitro group, which are positions 2, 4, and 6. However, the existing substituents at positions 2 and 4 make further electrophilic substitution challenging.
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the strongly electron-withdrawing nitro group. In 2(1H)-pyridinethione, 4-methyl-5-nitro-, this would imply increased reactivity towards nucleophiles at positions 2 and 6. However, since position 2 is part of the thione group, nucleophilic attack is more likely at position 6, potentially leading to the displacement of a suitable leaving group if one were present. The presence of the nitro group facilitates the formation of a stable Meisenheimer-type intermediate during such reactions.
Redox Chemistry of the Nitro Group in 2(1H)-Pyridinethione, 4-methyl-5-nitro-
The nitro group is a versatile functional group that can undergo a range of reduction reactions, typically yielding nitroso, hydroxylamine (B1172632), or amine functionalities depending on the reducing agent and reaction conditions.
The reduction of aromatic nitro compounds is a stepwise process. The initial two-electron reduction leads to a nitroso intermediate, which is then rapidly reduced further to a hydroxylamine. The hydroxylamine can be the final product under controlled conditions or can be further reduced to the corresponding amine.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Typical Product(s) | Notes |
| SnCl₂ / HCl | Amine | A classic and effective method. |
| Fe / HCl or Acetic Acid | Amine | Commonly used in industrial processes. |
| H₂ / Pd, Pt, or Ni catalyst | Amine | Catalytic hydrogenation is a clean and efficient method. |
| Na₂S or (NH₄)₂S | Amine | Can sometimes offer selectivity in the presence of other reducible groups. |
| Zn / NH₄Cl | Hydroxylamine | Milder conditions can favor the formation of the hydroxylamine. |
In the context of 2(1H)-pyridinethione, 4-methyl-5-nitro-, the reduction of the nitro group can be achieved using these standard methods. The choice of reagent would be critical to avoid undesired reactions at the thione group. For instance, harsh reducing agents might also affect the C=S bond. The resulting amino-pyridinethione derivative would have significantly different electronic properties and reactivity compared to its nitro-containing precursor. The amino group, being strongly electron-donating, would increase the electron density of the pyridine ring and enhance the nucleophilicity of the sulfur atom.
Reduction Mechanisms
The most reactive site for reduction in 2(1H)-Pyridinethione, 4-methyl-5-nitro- is the nitro group. The reduction of aromatic nitro compounds is a well-documented transformation and can proceed through various mechanisms depending on the reducing agent and reaction conditions.
Catalytic Hydrogenation:
One of the most common methods for reducing aromatic nitro groups is catalytic hydrogenation. nih.gov This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas as the hydrogen source. The reaction is believed to proceed via the following steps:
Adsorption of the nitro compound and hydrogen onto the catalyst surface.
Stepwise reduction of the nitro group, likely through nitroso and hydroxylamine intermediates.
Desorption of the final amino product from the catalyst surface.
For 2(1H)-Pyridinethione, 4-methyl-5-nitro-, catalytic hydrogenation is expected to selectively reduce the nitro group to an amino group, yielding 5-amino-4-methyl-2(1H)-pyridinethione. The general scheme for this reaction is presented below.
Scheme 1: Proposed Catalytic Hydrogenation of 2(1H)-Pyridinethione, 4-methyl-5-nitro-
Chemical Reduction:
Alternatively, the nitro group can be reduced using various chemical reducing agents. A common and effective method involves the use of a metal in an acidic medium, such as iron (Fe) in acetic acid or hydrochloric acid. rsc.org The mechanism of this reaction involves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source.
Another approach is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, which is a mild and often selective method for the reduction of aromatic nitro compounds. The reaction proceeds through the formation of a complex with the nitro group, followed by a series of electron and proton transfers.
The use of sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also effect the reduction of nitro groups, particularly in cases where other functional groups might be sensitive to acidic conditions or catalytic hydrogenation.
Table 1: Common Reducing Agents for Aromatic Nitro Compounds and Their Likely Products with 2(1H)-Pyridinethione, 4-methyl-5-nitro-
| Reducing Agent | Proposed Product | General Reaction Conditions |
| H₂/Pd-C | 5-Amino-4-methyl-2(1H)-pyridinethione | Room temperature and pressure |
| Fe/CH₃COOH | 5-Amino-4-methyl-2(1H)-pyridinethione | Refluxing acetic acid |
| SnCl₂/HCl | 5-Amino-4-methyl-2(1H)-pyridinethione | Concentrated HCl, often with heating |
| Na₂S₂O₄ | 5-Amino-4-methyl-2(1H)-pyridinethione | Aqueous or alcoholic solution |
Oxidation Pathways
The pyridinethione moiety in 2(1H)-Pyridinethione, 4-methyl-5-nitro- is susceptible to oxidation. The thiol tautomer, 4-methyl-5-nitro-2-mercaptopyridine, can undergo oxidation to form a disulfide. This is a common reaction for thiols. wikipedia.org
Oxidation to Disulfide:
Mild oxidizing agents, or even atmospheric oxygen, can facilitate the oxidation of the thiol group to a disulfide, 2,2'-dithiobis(4-methyl-5-nitropyridine). This reaction is often catalyzed by the presence of base. The mechanism involves the formation of a thiolate anion, which is then oxidized.
Scheme 2: Proposed Oxidation of the Thiol Tautomer of 2(1H)-Pyridinethione, 4-methyl-5-nitro-
The oxidation of the pyridine ring itself is also a possibility, though it generally requires stronger oxidizing agents. However, the presence of the deactivating nitro group would make the oxidation of the pyridine ring more difficult compared to an unsubstituted pyridine.
Photochemical and Thermal Transformation Mechanisms
Light-Induced Rearrangements or Decompositions
The photochemical behavior of 2(1H)-Pyridinethione, 4-methyl-5-nitro- is likely dominated by the nitro group. Aromatic nitro compounds are known to undergo various photochemical reactions upon irradiation with UV light.
Photoreduction:
In the presence of a hydrogen donor, the excited state of the nitroaromatic compound can abstract a hydrogen atom, leading to the formation of a nitroso compound, which can be further reduced.
Photodegradation:
Studies on other nitro-containing heterocyclic compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO), have shown that photolysis can lead to the cleavage of the ring and the formation of smaller molecules like nitrite (B80452) and nitrate. nih.gov It is plausible that irradiation of 2(1H)-Pyridinethione, 4-methyl-5-nitro- in aqueous solution could lead to the formation of nitrite, nitrate, and other degradation products. The reaction may proceed through the formation of reactive oxygen species such as singlet oxygen and hydroxyl radicals. nih.gov
Thermolytic Pathways
The thermal stability of 2(1H)-Pyridinethione, 4-methyl-5-nitro- will be influenced by its substituents. Thermal decomposition is a process where a chemical breaks down into simpler substances when heated. nih.gov
For pyridine derivatives, thermal decomposition often involves radical pathways, initiated by the homolytic cleavage of a C-H or C-N bond. mdpi.com The presence of the nitro group, which is a thermally labile functional group, is expected to lower the decomposition temperature of the molecule.
Computational studies on the thermal decomposition of substituted dihydropyrans have shown that methyl substituents can decrease the activation energy for decomposition. This suggests that the 4-methyl group in the target compound might influence its thermal degradation pathway. The decomposition is likely to be a complex process involving fragmentation of the pyridine ring and the release of nitrogen oxides from the nitro group.
Table 2: Summary of Potential Transformation Pathways
| Transformation | Initiator | Key Functional Group Involved | Plausible Products/Intermediates |
| Reduction | Chemical Reductants/H₂ | Nitro Group | 5-Amino-4-methyl-2(1H)-pyridinethione |
| Oxidation | Oxidizing Agents | Thione/Thiol Group | 2,2'-Dithiobis(4-methyl-5-nitropyridine) |
| Photolysis | UV Light | Nitro Group, Pyridine Ring | Nitrite, Nitrate, Ring Cleavage Products |
| Thermolysis | Heat | Nitro Group, Pyridine Ring | Nitrogen Oxides, Ring Fragments |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2(1H)-Pyridinethione, 4-methyl-5-nitro-. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms and insights into the molecule's dynamic behavior can be ascertained.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of 2(1H)-Pyridinethione, 4-methyl-5-nitro- is expected to exhibit distinct signals corresponding to each of its non-equivalent protons. The pyridinethione ring protons, influenced by the electron-withdrawing nitro group and the electron-donating thione and methyl groups, would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The methyl group protons would resonate in the upfield region, likely around δ 2.0-2.5 ppm. The N-H proton of the pyridinethione tautomer would be observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The thione carbon (C=S) is expected to be significantly deshielded, appearing in the range of δ 160-180 ppm. The carbons of the pyridine (B92270) ring would have chemical shifts influenced by the attached substituents. The carbon bearing the nitro group would be downfield, while the carbon attached to the methyl group would be slightly upfield compared to the unsubstituted pyridine.
Expected ¹H and ¹³C NMR Chemical Shifts
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.0 - 2.5 | ~15 - 25 |
| Ring CH | ~7.0 - 9.0 | ~110 - 150 |
| C-NO₂ | - | ~140 - 160 |
| C-S | - | ~160 - 180 |
| NH | Variable (broad) | - |
Note: These are estimated values based on known substituent effects on pyridine rings and related structures. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. nih.govsigmaaldrich.com For 2(1H)-Pyridinethione, 4-methyl-5-nitro-, COSY would show cross-peaks between adjacent protons on the pyridine ring, confirming their relative positions. nih.govsigmaaldrich.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sigmaaldrich.combldpharm.com This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyridine ring and the methyl group. sigmaaldrich.combldpharm.com
Variable Temperature NMR for Tautomeric and Conformational Dynamics
The 2(1H)-Pyridinethione moiety can exist in tautomeric equilibrium with its thiol form, 4-methyl-5-nitropyridine-2-thiol. Variable temperature (VT) NMR studies can provide valuable information about the dynamics of this equilibrium. By recording spectra at different temperatures, it may be possible to observe changes in the chemical shifts or the coalescence of signals, which would allow for the determination of the thermodynamic and kinetic parameters of the tautomeric exchange. Furthermore, VT-NMR could also be employed to study the rotational dynamics of the nitro group, which may be sterically hindered.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a powerful method for identifying the functional groups present in 2(1H)-Pyridinethione, 4-methyl-5-nitro- and for probing its conformational landscape.
Characteristic Absorption Bands for Thione, Nitro, and Methyl Groups
The IR and Raman spectra of the compound would be characterized by specific vibrational modes associated with its key functional groups.
Thione Group (C=S): The C=S stretching vibration is typically observed in the region of 1250-1050 cm⁻¹. This band can sometimes be coupled with other vibrations, making its assignment complex.
Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (ν_as) typically in the range of 1560-1515 cm⁻¹ and a symmetric stretch (ν_s) between 1360-1315 cm⁻¹.
Methyl Group (CH₃): The methyl group will show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations (asymmetric and symmetric) near 1460 cm⁻¹ and 1380 cm⁻¹, respectively.
Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=S | Stretching | ~1250 - 1050 |
| NO₂ | Asymmetric Stretching | ~1560 - 1515 |
| NO₂ | Symmetric Stretching | ~1360 - 1315 |
| CH₃ | C-H Stretching | ~2950 - 2850 |
| CH₃ | Asymmetric Bending | ~1460 |
| CH₃ | Symmetric Bending | ~1380 |
| N-H | Stretching | ~3400 - 3100 (broad) |
| C-H (aromatic) | Stretching | ~3100 - 3000 |
Conformational Analysis via Vibrational Modes
The vibrational spectra can also provide insights into the conformational properties of 2(1H)-Pyridinethione, 4-methyl-5-nitro-. For instance, the planarity of the pyridine ring and the orientation of the nitro and methyl groups can influence the positions and intensities of certain vibrational modes. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed understanding of the molecule's preferred conformation can be achieved. For example, studies on similar nitro-substituted pyridines have utilized vibrational analysis to understand the effects of substituents on the ring's geometry.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy is a powerful technique to probe the electronic structure of a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the conjugation and chromophoric systems present.
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of 2(1H)-Pyridinethione, 4-methyl-5-nitro- is expected to be dominated by transitions involving its extended π-system. The chromophore can be considered as the entire substituted pyridinethione ring system. The electronic structure arises from the interplay of the pyridinethione core, the electron-donating methyl group, and the powerful electron-withdrawing nitro group.
The parent compound, 2(1H)-pyridinethione, exhibits characteristic absorption bands. The introduction of a nitro group at the 5-position is anticipated to cause a significant bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system and the stabilization of the excited state through intramolecular charge transfer (ICT) from the pyridinethione moiety to the nitro group. The electron-donating 4-methyl group is expected to have a smaller, yet noticeable, bathochromic effect by increasing the electron density of the aromatic ring, which further facilitates the ICT.
The primary electronic transitions are likely to be of the π → π* and n → π* types. The intense absorptions are attributable to π → π* transitions within the aromatic system, while the lower energy, and typically weaker, n → π* transitions involve the non-bonding electrons on the sulfur and nitrogen atoms. The presence of the nitro group can introduce its own n → π* and π → π* transitions, which will be coupled with those of the pyridinethione ring. nih.govresearchgate.netrsc.org
| Compound | Anticipated λmax (nm) | Solvent | Transition Type |
| 2(1H)-Pyridinethione | ~285, ~365 | Ethanol (B145695) | π → π, n → π |
| 2(1H)-Pyridinethione, 4-methyl-5-nitro- | >380 | Ethanol | ICT, π → π, n → π |
Note: The data for the title compound is an educated estimation based on substituent effects on the parent compound.
Solvatochromic Effects
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is anticipated to be a prominent feature of 2(1H)-Pyridinethione, 4-methyl-5-nitro-. This effect is a direct consequence of the expected large change in dipole moment between the ground and excited states, driven by the intramolecular charge transfer character.
In nonpolar solvents, the ground state is relatively stabilized. Upon excitation, there is a significant increase in charge separation, with electron density shifting towards the nitro group, leading to a highly polar excited state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This leads to a decrease in the energy gap between the two states and results in a bathochromic (red) shift of the absorption maximum. This phenomenon is known as positive solvatochromism. The study of solvatochromic shifts can provide valuable information about the electronic distribution in the excited state. rsc.orgresearchgate.netresearchgate.netresearchgate.net
| Solvent | Dielectric Constant (ε) | Anticipated λmax Shift |
| Hexane | 1.88 | Hypsochromic (Blue-shifted) |
| Dichloromethane | 8.93 | Intermediate |
| Acetonitrile (B52724) | 37.5 | Bathochromic (Red-shifted) |
| Dimethyl Sulfoxide | 46.7 | Strongly Bathochromic |
Note: The anticipated shifts are qualitative predictions based on the principles of solvatochromism for ICT compounds.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of 2(1H)-Pyridinethione, 4-methyl-5-nitro-. researchgate.netresearchgate.netnih.gov The precise mass measurement can distinguish between compounds with the same nominal mass but different elemental compositions.
| Parameter | Value |
| Molecular Formula | C₆H₆N₂O₂S |
| Nominal Mass | 170 |
| Monoisotopic Mass | 170.0150 |
| Calculated m/z (M+H)⁺ | 171.0223 |
Note: The calculated m/z value is for the protonated molecule, which is commonly observed in soft ionization techniques like ESI.
Fragment Ion Analysis for Structural Confirmation
Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry would induce fragmentation of the molecular ion of 2(1H)-Pyridinethione, 4-methyl-5-nitro-. The analysis of these fragment ions provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound are expected to involve the loss of small, stable neutral molecules or radicals. udel.educhemguide.co.uklibretexts.orglibretexts.org
Expected fragmentation patterns include:
Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment ion with m/z corresponding to [M - 46]⁺.
Loss of NO and CO: Sequential loss of nitric oxide (NO) and carbon monoxide (CO) is also plausible.
Loss of a methyl radical: Cleavage of the methyl group to give an [M - 15]⁺ ion. researchgate.netnih.gov
Ring cleavage: Fragmentation of the pyridine ring itself, which can be complex. For instance, the loss of HCN is a characteristic fragmentation pathway for pyridines. nist.gov
| m/z of Fragment Ion | Proposed Lost Neutral/Radical | Proposed Fragment Structure |
| 155 | CH₃ | [M - CH₃]⁺ |
| 140 | NO | [M - NO]⁺ |
| 124 | NO₂ | [M - NO₂]⁺ |
| 112 | CO + NO | [M - CO - NO]⁺ |
Note: These are predicted fragmentation patterns based on the known behavior of related functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for 2(1H)-Pyridinethione, 4-methyl-5-nitro- is publicly available, we can infer its likely solid-state characteristics from related structures. nih.govrsc.orgmdpi.comresearchgate.net
The molecule is expected to be largely planar due to the sp² hybridization of the ring atoms. The nitro group may be slightly twisted out of the plane of the pyridine ring due to steric interactions with adjacent protons. In the solid state, the thione tautomer is generally favored over the thiol form for 2-pyridinethiones.
| Parameter | Anticipated Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···S Hydrogen Bonds, π-π Stacking, Dipole-Dipole Interactions |
| Tautomeric Form | Thione |
Note: These are predictions based on crystallographic data of analogous substituted pyridinethiones and nitroaromatic compounds.
Computational and Theoretical Chemistry of 2 1h Pyridinethione, 4 Methyl 5 Nitro
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties of molecules. um.edu.my These calculations allow for a detailed understanding of the molecular geometry, frontier molecular orbitals, and electrostatic potential, which collectively determine the molecule's reactivity.
Optimization of Molecular Geometries and Conformers
The first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. For 2(1H)-Pyridinethione, 4-methyl-5-nitro-, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose. um.edu.mymalayajournal.org
Table 1: Representative Optimized Geometrical Parameters for 2(1H)-Pyridinethione, 4-methyl-5-nitro- (Thione Tautomer) based on DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2=S | 1.68 | ||
| N1-C2 | 1.38 | ||
| C2-N1-C6 | 125.0 | ||
| C3-C4 | 1.40 | ||
| C4-C5 | 1.42 | ||
| C5-N(O)O | 1.45 | ||
| C4-C(H3) | 1.51 | ||
| O-N-O | 124.0 | ||
| C4-C5-N-O | 10.0 |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures calculated using DFT methods.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons. The HOMO represents the region from which an electron is most likely to be donated, indicating sites for electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating sites for nucleophilic attack. malayajournal.org
For 2(1H)-Pyridinethione, 4-methyl-5-nitro-, the HOMO is expected to be localized primarily on the thione sulfur atom and the pyridine (B92270) ring, making these areas susceptible to electrophiles. The LUMO, influenced by the electron-withdrawing nitro group, is likely distributed over the nitro group and the C5 and C3 positions of the pyridine ring, marking them as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. malayajournal.org
Table 2: Calculated Frontier Molecular Orbital Energies for 2(1H)-Pyridinethione, 4-methyl-5-nitro-
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
Note: These energy values are representative and derived from DFT calculations on analogous nitro-aromatic compounds.
Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. nih.gov
In the MEP map of 2(1H)-Pyridinethione, 4-methyl-5-nitro-, the most negative potential is expected to be localized around the oxygen atoms of the nitro group and the sulfur atom of the thione group, indicating these as the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.netnih.gov The regions of positive potential are likely to be found around the hydrogen atom attached to the nitrogen (in the thione form) and the methyl group's hydrogen atoms, suggesting their susceptibility to nucleophilic attack.
Thermodynamic and Kinetic Studies of Tautomerism and Reactions
The 2(1H)-pyridinethione system can exist in two tautomeric forms: the thione form (N-protonated) and the thiol form (S-protonated). Understanding the relative stability of these tautomers and the energy barrier for their interconversion is critical for predicting the compound's behavior in different environments.
Relative Energies of Tautomers in Gas Phase and Solution
Computational methods can predict the relative energies of the thione and thiol tautomers. In the gas phase, the relative stability can be determined by calculating the electronic energies and zero-point vibrational energies (ZPVE) of the optimized geometries of both tautomers. Studies on the parent 2-pyridinethione have shown that the thiol form can be more stable in the gas phase. acs.org
However, in solution, the relative stability can be significantly altered by solvent effects. The thione tautomer is generally more polar than the thiol tautomer. Consequently, polar solvents will preferentially stabilize the thione form through dipole-dipole interactions and hydrogen bonding. acs.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), in the calculations is essential for accurately predicting tautomeric equilibria in solution. For 2(1H)-Pyridinethione, 4-methyl-5-nitro-, the strong electron-withdrawing nitro group is expected to increase the polarity of the molecule, likely favoring the thione tautomer even more in polar solvents.
Table 3: Representative Relative Energies (ΔE) of Tautomers of 2(1H)-Pyridinethione, 4-methyl-5-nitro-
| Tautomer | Gas Phase ΔE (kcal/mol) | Solution (Water) ΔE (kcal/mol) |
| Thione | 0.0 (Reference) | 0.0 (Reference) |
| Thiol | -1.5 | +2.5 |
Note: These values are illustrative, based on trends observed for similar pyridinethione systems. A negative value indicates greater stability.
Transition State Locating and Reaction Barrier Calculations
The interconversion between the thione and thiol tautomers proceeds through a transition state, which represents the energy maximum along the reaction coordinate. Locating this transition state and calculating its energy relative to the tautomers allows for the determination of the activation energy barrier for the tautomerization reaction.
For an intramolecular proton transfer, the transition state would involve a three-membered ring-like structure, which is generally high in energy. acs.org Therefore, the uncatalyzed intramolecular tautomerization is expected to have a high activation barrier. The reaction is often facilitated by solvent molecules (like water) or occurs via intermolecular proton transfer in dimers, which significantly lowers the energy barrier. acs.org Computational studies can model these catalyzed pathways to provide a more realistic picture of the tautomerization kinetics. The calculated energy barrier provides insight into the rate at which the two tautomers interconvert.
Spectroscopic Parameter Prediction and Validation
Computational chemistry offers powerful tools for the prediction and validation of spectroscopic parameters of molecules. For 2(1H)-Pyridinethione, 4-methyl-5-nitro-, theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR) spectra, vibrational frequencies (Infrared and Raman), and electronic spectra (UV-Vis). These predictions can aid in the structural elucidation and characterization of the compound, and also allow for a deeper understanding of its electronic structure and bonding.
Computational NMR Chemical Shifts and Vibrational Frequencies
Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts and vibrational frequencies of organic molecules. The accuracy of these predictions is highly dependent on the choice of the functional and basis set.
NMR Chemical Shifts:
The theoretical calculation of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. For a molecule like 2(1H)-Pyridinethione, 4-methyl-5-nitro-, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing nitro group.
In a general sense, the methyl group at the 4-position is expected to increase the electron density at the ortho and para positions of the pyridine ring through inductive and hyperconjugation effects. This would lead to an upfield shift (lower ppm values) for the corresponding protons and carbons. Conversely, the strongly electron-withdrawing nitro group at the 5-position will deshield the adjacent nuclei, causing a downfield shift (higher ppm values) for the protons and carbons in its vicinity.
A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts of 2(1H)-Pyridinethione, 4-methyl-5-nitro- based on DFT calculations is presented below. The values are illustrative and based on expected substituent effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(1H)-Pyridinethione, 4-methyl-5-nitro- (Note: These are hypothetical values for illustrative purposes)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-N | 13.0 - 14.0 | - |
| H-3 | 7.5 - 8.0 | 125 - 130 |
| H-6 | 8.5 - 9.0 | 140 - 145 |
| CH₃ | 2.3 - 2.6 | 18 - 22 |
| C-2 (C=S) | - | 175 - 180 |
| C-3 | - | 125 - 130 |
| C-4 | - | 145 - 150 |
| C-5 | - | 135 - 140 |
| C-6 | - | 140 - 145 |
Vibrational Frequencies:
Computational vibrational analysis provides the frequencies and intensities of the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. DFT calculations are widely used for this purpose. arxiv.org For 2(1H)-Pyridinethione, 4-methyl-5-nitro-, the vibrational spectrum would exhibit characteristic bands for the various functional groups.
A study on the vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine (B188116) using DFT with the B3LYP functional and 6-311G(d,p) basis set showed good agreement between the calculated and experimental frequencies. researchgate.net This suggests that a similar level of theory would be appropriate for predicting the vibrational spectrum of the target molecule.
Key expected vibrational modes for 2(1H)-Pyridinethione, 4-methyl-5-nitro- would include:
N-H stretching: around 3100-3300 cm⁻¹
C-H stretching (aromatic and methyl): around 2900-3100 cm⁻¹
C=S stretching (thioamide): around 1100-1200 cm⁻¹
NO₂ stretching (asymmetric and symmetric): around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C=C and C=N stretching (pyridine ring): in the range of 1400-1600 cm⁻¹
The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. elixirpublishers.com
Table 2: Predicted Characteristic Vibrational Frequencies for 2(1H)-Pyridinethione, 4-methyl-5-nitro- (Note: These are hypothetical values for illustrative purposes)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H stretch | 3100 - 3300 |
| Aromatic C-H stretch | 3000 - 3100 |
| Methyl C-H stretch | 2900 - 3000 |
| C=C / C=N ring stretch | 1400 - 1600 |
| NO₂ asymmetric stretch | 1500 - 1560 |
| NO₂ symmetric stretch | 1300 - 1370 |
| C=S stretch | 1100 - 1200 |
Prediction of UV-Vis Spectra
Time-dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states.
For 2(1H)-Pyridinethione, 4-methyl-5-nitro-, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. The pyridine ring and the thioamide group are the primary chromophores. The presence of the nitro group, a strong auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyridinethione. The methyl group, being a weaker auxochrome, would have a smaller effect.
Studies on substituted pyridones and other heterocyclic systems have shown that TD-DFT can accurately predict the effect of substituents on the UV-Vis spectra. researchgate.net For example, a comparative theoretical study on styrylpyridine compounds using TD-DFT demonstrated that the choice of functional and basis set can influence the accuracy of the predicted absorption maxima. researchgate.net Similarly, investigations into the UV-Vis spectra of other substituted aromatic compounds have successfully used TD-DFT to elucidate the nature of the electronic transitions and the role of substituents. nih.govnih.govrsc.org
The predicted UV-Vis spectrum for 2(1H)-Pyridinethione, 4-methyl-5-nitro- would likely show a complex pattern of absorption bands. The main transitions would involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to have significant contributions from the sulfur atom and the pyridine ring, while the LUMO is likely to be localized more on the nitro group and the pyridine ring.
Table 3: Predicted Electronic Transitions for 2(1H)-Pyridinethione, 4-methyl-5-nitro- (Note: These are hypothetical values for illustrative purposes)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| n → π | 380 - 420 | Low |
| π → π | 300 - 350 | High |
| π → π* | 250 - 280 | Moderate |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with their environment.
For a relatively rigid molecule like 2(1H)-Pyridinethione, 4-methyl-5-nitro-, the primary application of MD simulations would be to explore the rotational dynamics of the methyl and nitro groups and to understand the intermolecular interactions with solvent molecules. While the pyridine ring itself is planar, the substituents can undergo rotation, and the molecule as a whole can adopt different orientations in solution.
MD simulations can provide insights into the conformational landscape of the molecule by sampling a large number of configurations over time. scispace.com Studies on the conformational preferences of pyridone adenine (B156593) dinucleotides in solution using MD have revealed a dynamic equilibrium between folded and extended conformations. mdpi.comnih.gov Although the target molecule is much smaller, similar principles apply to understanding its dynamic behavior.
The interactions of 2(1H)-Pyridinethione, 4-methyl-5-nitro- with solvent molecules, such as water, can also be investigated using MD simulations. These simulations can reveal the structure of the solvation shell around the molecule and identify specific intermolecular interactions, such as hydrogen bonds between the N-H and C=S groups of the solute and the solvent molecules. For instance, MD simulations have been used to study the interactions of pyridine with water and other surfaces. researchgate.netrsc.org The nitro group, being polar, is also expected to have strong interactions with polar solvents. The insights from such simulations are crucial for understanding the molecule's solubility and reactivity in different media. dovepress.com
A typical MD simulation would involve placing the molecule in a box of solvent molecules and then solving Newton's equations of motion for all the atoms in the system over a period of time (from nanoseconds to microseconds). The resulting trajectory can be analyzed to extract information about conformational preferences, radial distribution functions (to characterize solvation), and the dynamics of hydrogen bonding.
Applications of 2 1h Pyridinethione, 4 Methyl 5 Nitro in Chemical Sciences
Utility as a Synthetic Building Block and Synthon in Organic Synthesis
The reactivity of the pyridinethione ring, coupled with the electronic effects of the methyl and nitro substituents, makes 2(1H)-Pyridinethione, 4-methyl-5-nitro- a valuable synthon for the construction of more complex molecular architectures.
Precursor for Fused Heterocyclic Systems (e.g., Thienopyridines, Pyrazolopyridines)
Thienopyridines:
Pyridinethione derivatives are well-established precursors for the synthesis of thieno[2,3-b]pyridines, a class of fused heterocyclic compounds with significant biological activities. The general synthetic strategy involves the S-alkylation of the pyridinethione followed by an intramolecular cyclization.
For instance, the reaction of a pyridinethione with an α-halo ketone or ester yields an S-alkylated intermediate. This intermediate, upon treatment with a base such as sodium ethoxide, can undergo Thorpe-Ziegler cyclization to afford the corresponding thieno[2,3-b]pyridine. While specific studies on 2(1H)-Pyridinethione, 4-methyl-5-nitro- are not extensively documented, the established reactivity of related pyridinethiones suggests its utility in similar synthetic transformations. The presence of the electron-withdrawing nitro group would likely influence the reactivity of the pyridine (B92270) ring and the acidity of adjacent protons, potentially affecting the conditions required for cyclization.
A general reaction scheme for the synthesis of thienopyridines from pyridinethione derivatives is as follows:
| Reactant 1 | Reactant 2 | Reagents | Product |
| Pyridinethione Derivative | α-halo ketone/ester | Base (e.g., NaOEt) | Thieno[2,3-b]pyridine |
Pyrazolopyridines:
The synthesis of pyrazolopyridines typically involves the condensation of amino-substituted pyrazoles with β-dicarbonyl compounds or the cyclization of suitably functionalized pyridines. arkat-usa.orgnih.govmdpi.com There is no widely reported direct synthesis of pyrazolopyridines starting from 2(1H)-pyridinethiones. However, the functional groups present in 2(1H)-Pyridinethione, 4-methyl-5-nitro- could potentially be modified to generate precursors for pyrazolopyridine synthesis. For example, the thione group could be converted to other functionalities, or the nitro group could be reduced to an amino group, which could then participate in cyclization reactions to form a pyrazole (B372694) ring fused to the pyridine core.
Reagent in Radical Chemistry
Derivatives of N-hydroxypyridine-2-thione are known to be efficient sources of radicals upon photolysis. While 2(1H)-Pyridinethione, 4-methyl-5-nitro- is not an N-hydroxy derivative, the fundamental pyridinethione structure is a key component in these radical-generating systems. The photochemistry of these compounds involves the homolytic cleavage of the N-O bond, leading to the formation of a pyridylthiyl radical. This reactivity has been harnessed in various radical-mediated transformations in organic synthesis. The influence of the 4-methyl and 5-nitro substituents on the photochemical properties and radical-generating ability of the pyridinethione core would be an interesting area for further investigation.
Catalytic Applications
There is limited specific information on the catalytic applications of 2(1H)-Pyridinethione, 4-methyl-5-nitro-. However, the presence of the thione group and the nitrogen atom in the pyridine ring suggests potential for this compound to act as a ligand in coordination catalysis. The sulfur and nitrogen atoms can coordinate to metal centers, and the electronic properties of the ligand, modulated by the methyl and nitro groups, could influence the catalytic activity of the resulting metal complex. The electron-withdrawing nitro group would likely decrease the electron-donating ability of the ligand. Further research would be needed to explore the potential of this compound and its derivatives in catalytic processes. The high reactivity of some nitro-substituted quinolones, which can act as activated nitroalkenes, suggests that the nitro-substituted pyridinethione might also exhibit interesting reactivity under certain catalytic conditions. mdpi.com
Exploration in Material Science Applications (excluding those with safety or clinical implications)
The structural and electronic properties of 2(1H)-Pyridinethione, 4-methyl-5-nitro- also make it a candidate for exploration in material science.
As Components in Functional Organic Materials (e.g., optoelectronic properties, polymer chemistry)
Pyridine-containing polymers and oligomers have been investigated for their unique physical and functional properties. nih.gov The incorporation of the 2(1H)-Pyridinethione, 4-methyl-5-nitro- moiety into polymer chains could lead to materials with interesting optoelectronic properties. The combination of the electron-rich thione group and the electron-deficient nitro-substituted pyridine ring creates a "push-pull" system, which is a common design strategy for organic materials with nonlinear optical (NLO) properties or for use in organic light-emitting diodes (OLEDs).
The potential for this compound to be used in the synthesis of functional polymers is an area ripe for exploration. For example, it could be functionalized with polymerizable groups to be incorporated as a monomer in polymerization reactions.
| Property | Potential Application | Rationale |
| Optoelectronic | Nonlinear Optical (NLO) Materials, OLEDs | Intramolecular charge transfer from thione to nitro group. |
| Polymer Chemistry | Functional Polymers | Can be functionalized to act as a monomer. |
Coordination Chemistry and Ligand Design
The 2(1H)-pyridinethione unit is an excellent ligand for a variety of metal ions, coordinating through the sulfur and/or nitrogen atoms. The specific substituents on the pyridine ring, in this case, the 4-methyl and 5-nitro groups, would modulate the coordination properties of the ligand. The methyl group is a weak electron-donating group, while the nitro group is a strong electron-withdrawing group. This electronic dichotomy could lead to interesting coordination behavior and the formation of novel coordination complexes with unique structural and electronic properties. The synthesis of coordination compounds with ligands containing a thione group has been reported, demonstrating their versatility in forming complexes with various transition metals.
The resulting metal complexes could have applications in areas such as molecular magnetism, sensing, or as precursors for the synthesis of nanomaterials. The study of the coordination chemistry of 2(1H)-Pyridinethione, 4-methyl-5-nitro- would provide valuable insights into its potential as a versatile ligand in inorganic and materials chemistry.
Analytical Chemistry Applications (non-clinical)
Extensive research of scientific literature and chemical databases did not yield specific applications for the compound 2(1H)-Pyridinethione, 4-methyl-5-nitro- in the field of non-clinical analytical chemistry. The following sections on its use as a reagent in detection methodologies and in separation science remain unwritten due to the absence of relevant research findings.
As Reagents in Detection Methodologies
There is currently no available scientific literature detailing the use of 2(1H)-Pyridinethione, 4-methyl-5-nitro- as a reagent in any detection methodologies within analytical chemistry.
In Separation Science
No published studies or data were found that describe the application of 2(1H)-Pyridinethione, 4-methyl-5-nitro- in any separation science techniques, such as chromatography or electrophoresis.
Structure Activity Relationship Sar Studies on 2 1h Pyridinethione, 4 Methyl 5 Nitro Analogues Mechanistic Focus
Impact of Methyl and Nitro Group Positions on Reactivity and Electronic Properties
The reactivity and electronic properties of the 2(1H)-pyridinethione core are significantly influenced by the placement of the methyl and nitro substituents. In the case of 2(1H)-pyridinethione, 4-methyl-5-nitro-, the interplay between these two groups dictates the electron density distribution within the heterocyclic ring, which in turn governs its chemical behavior.
The nitro group (-NO2) at the 5-position acts as a strong electron-withdrawing group through both resonance and inductive effects. researchgate.net This significantly decreases the electron density of the pyridine (B92270) ring, particularly at the ortho and para positions relative to the nitro group. This electron deficiency makes the ring more susceptible to nucleophilic attack. nih.govyoutube.com The strong electron-withdrawing nature of the nitro group activates the pyridinethione scaffold for nucleophilic reactions, particularly at positions vicinal to the nitro group. nih.gov
Conversely, the methyl group (-CH3) at the 4-position is an electron-donating group, primarily through an inductive effect. scribd.com This has a counteractive electronic effect to the nitro group, albeit weaker. The methyl group increases the electron density of the ring, which can influence the regioselectivity of certain reactions. The positioning of the electron-donating methyl group adjacent to the electron-withdrawing nitro group creates a push-pull electronic environment within the molecule.
This electronic interplay has a profound impact on the thione functionality. The decreased electron density in the ring, due to the dominant nitro group, enhances the electrophilicity of the carbon atom of the thiocarbonyl group (C=S). This can facilitate nucleophilic attack at this position. Furthermore, the tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms, a characteristic feature of pyridinethiones, is also influenced by these substituents. acs.org The electronic effects of the methyl and nitro groups can shift this equilibrium, thereby affecting the reaction pathways the molecule can undertake. For instance, reactions can occur at either the sulfur or nitrogen atom, depending on the predominant tautomeric form and the nature of the reacting species.
The following table summarizes the electronic effects of the methyl and nitro groups on the 2(1H)-pyridinethione ring:
| Substituent | Position | Electronic Effect | Impact on Ring Electron Density |
| Methyl (-CH3) | 4 | Electron-donating (Inductive) | Increase |
| Nitro (-NO2) | 5 | Electron-withdrawing (Resonance and Inductive) | Decrease |
Correlation of Structural Features with Specific Chemical Transformations
The specific arrangement of the methyl and nitro groups in 2(1H)-pyridinethione, 4-methyl-5-nitro- directly correlates with its reactivity in various chemical transformations. The electron-deficient nature of the pyridine ring, induced by the nitro group, is a key determinant of its reaction pathways.
Nucleophilic Aromatic Substitution: The electron-poor character of the ring system makes it a good candidate for nucleophilic aromatic substitution reactions. Nucleophiles can attack the ring, leading to the displacement of a suitable leaving group. The positions ortho and para to the nitro group are particularly activated for such attacks.
Reactions at the Thione Group: The thione group itself is a versatile reactive site. It can undergo S-alkylation with electrophiles like alkyl halides. The electron-withdrawing effect of the nitro group can influence the nucleophilicity of the sulfur atom in the thiol tautomer. Furthermore, the thione group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile, depending on the reaction partner.
Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH2). This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into an electron-donating group. This change can be exploited to synthesize a variety of derivatives with different reactivity profiles. The resulting aminopyridine derivative can then undergo further reactions, such as diazotization followed by substitution.
Reactions involving the Methyl Group: The methyl group, while less reactive than the other functional groups, can undergo oxidation under certain conditions to yield a carboxylic acid or an aldehyde. This provides another avenue for functional group interconversion and the synthesis of new analogues.
The following table illustrates the correlation between the structural features of 2(1H)-pyridinethione, 4-methyl-5-nitro- and its expected chemical transformations:
| Structural Feature | Chemical Transformation |
| Electron-deficient pyridine ring | Nucleophilic Aromatic Substitution |
| Thione/Thiol group | S-alkylation, Cycloaddition |
| Nitro group | Reduction to an amino group |
| Methyl group | Oxidation |
Comparative Analysis with Other Substituted Pyridinethiones
To understand the unique reactivity of 2(1H)-pyridinethione, 4-methyl-5-nitro-, it is instructive to compare it with other substituted pyridinethiones. The nature and position of the substituents play a crucial role in determining the chemical behavior of the pyridinethione core.
Comparison with 2(1H)-Pyridinethione: The unsubstituted 2(1H)-pyridinethione is a relatively electron-rich heterocycle. It readily undergoes electrophilic substitution reactions. The introduction of the methyl and nitro groups in the 4- and 5-positions, respectively, reverses this reactivity profile, making it more susceptible to nucleophilic attack.
Comparison with 4-Methyl-2(1H)-pyridinethione: In the absence of the nitro group, the 4-methyl derivative is more electron-rich than the parent compound due to the electron-donating nature of the methyl group. This enhances its reactivity towards electrophiles. The presence of the nitro group in the 5-position of the target compound completely overrides this effect.
Comparison with 5-Nitro-2(1H)-pyridinethione: This analogue lacks the methyl group at the 4-position. While it is also electron-deficient due to the nitro group, the absence of the electron-donating methyl group makes the ring even more electron-poor than in 2(1H)-pyridinethione, 4-methyl-5-nitro-. This would likely result in a higher reactivity towards nucleophiles.
Comparison with Isomers: The positional isomers of 2(1H)-pyridinethione, 4-methyl-5-nitro- would exhibit different reactivity patterns. For example, if the nitro group were at the 3-position, its electron-withdrawing effect on the thione group would be more pronounced due to closer proximity. This would likely enhance the electrophilicity of the thiocarbonyl carbon.
The following table provides a comparative summary of the expected reactivity of 2(1H)-pyridinethione, 4-methyl-5-nitro- and related compounds:
| Compound | Key Substituents | Expected Primary Reactivity |
| 2(1H)-Pyridinethione | None | Electrophilic Substitution |
| 4-Methyl-2(1H)-pyridinethione | 4-Methyl | Enhanced Electrophilic Substitution |
| 5-Nitro-2(1H)-pyridinethione | 5-Nitro | Nucleophilic Substitution |
| 2(1H)-Pyridinethione, 4-methyl-5-nitro- | 4-Methyl, 5-Nitro | Nucleophilic Substitution |
This comparative analysis highlights the critical role of the specific substitution pattern in fine-tuning the electronic properties and chemical reactivity of the pyridinethione scaffold. The presence of both an electron-donating and a strong electron-withdrawing group in 2(1H)-pyridinethione, 4-methyl-5-nitro- leads to a unique and complex reactivity profile that can be exploited for the synthesis of a wide range of heterocyclic compounds.
Future Research Directions and Perspectives
Novel Synthetic Approaches for Complex Derivatives
The development of efficient and versatile synthetic methodologies is paramount for unlocking the full potential of 2(1H)-Pyridinethione, 4-methyl-5-nitro-. While classical methods for pyridinethione synthesis exist, future research will likely focus on the development of more sophisticated and atom-economical approaches to generate complex derivatives.
One promising avenue is the application of multicomponent reactions (MCRs) . These one-pot reactions, where three or more reactants combine to form a single product, offer significant advantages in terms of efficiency, reduced waste, and the ability to generate molecular diversity quickly. researchgate.net Researchers could explore novel MCRs that incorporate the core 4-methyl-5-nitro-pyridinethione scaffold or build it in situ, allowing for the rapid assembly of libraries of related compounds for screening purposes.
Furthermore, the use of microwave-assisted synthesis has been recognized as a green and efficient tool in organic synthesis. nih.gov This technique can significantly reduce reaction times and improve yields for the synthesis of pyridine (B92270) derivatives. nih.gov Future studies could focus on optimizing microwave-assisted protocols for the synthesis of 2(1H)-Pyridinethione, 4-methyl-5-nitro- and its analogs, potentially leading to more sustainable and scalable production methods.
Advanced Computational Studies for Predictive Modeling
In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational studies can provide deep insights into the structural, electronic, and reactive properties of 2(1H)-Pyridinethione, 4-methyl-5-nitro-, guiding experimental work and accelerating the discovery process.
Density Functional Theory (DFT) calculations can be employed to elucidate the molecule's geometry, electronic structure, and spectroscopic properties. This can help in understanding its reactivity and potential interaction with biological targets. Furthermore, molecular docking simulations could be used to predict the binding affinity and mode of interaction of 2(1H)-Pyridinethione, 4-methyl-5-nitro- with various enzymes or receptors, thereby identifying potential therapeutic applications.
Predictive modeling can also extend to the design of new derivatives with tailored properties. By systematically modifying the substituents on the pyridinethione ring in silico, researchers can predict how these changes will affect the molecule's properties, allowing for the rational design of compounds with enhanced activity or desired characteristics.
Discovery of New Chemical Transformations and Applications
The unique combination of a nucleophilic sulfur atom, a reactive nitro group, and an aromatic ring system in 2(1H)-Pyridinethione, 4-methyl-5-nitro- opens the door to a wide range of chemical transformations and potential applications.
Future research could focus on exploring the reactivity of the thione group . This functional group can undergo various reactions, such as S-alkylation, S-oxidation, and conversion to the corresponding thiol. These transformations can be used to synthesize a diverse array of new compounds with potentially interesting biological or material properties.
The nitro group also offers a handle for further functionalization. Its reduction to an amino group would provide a key intermediate for the synthesis of a new family of derivatives, such as amides, sulfonamides, and ureas. The resulting amino-pyridinethiones could exhibit significantly different biological activities compared to the parent nitro compound.
The discovery of new applications is a key driver for research. Pyridine derivatives are known to have a wide range of uses in pharmaceuticals, agrochemicals, and materials science. nih.gov Given the structural alerts present in 2(1H)-Pyridinethione, 4-methyl-5-nitro-, future studies could investigate its potential as an antimicrobial agent, an anti-inflammatory agent, or as a building block for functional materials.
Sustainable Synthesis and Green Chemistry Aspects of Pyridinethione Chemistry
The principles of green chemistry are increasingly influencing the direction of chemical synthesis. Future research on 2(1H)-Pyridinethione, 4-methyl-5-nitro- will undoubtedly incorporate these principles to develop more environmentally friendly synthetic routes.
The use of green catalysts and environmentally benign solvents will be a key focus. researchgate.net This could involve exploring the use of solid-supported catalysts that can be easily recovered and reused, or employing water or bio-based solvents in place of traditional volatile organic compounds. nih.gov Solvent-free reaction conditions, where possible, would further enhance the green credentials of the synthesis. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
